Desmethyl mirtazapine-d4 chemical structure and physical properties
Desmethyl mirtazapine-d4 chemical structure and physical properties
An In-Depth Technical Guide to N-Desmethylmirtazapine-d4: Structural Characterization and Bioanalytical Workflows
Executive Summary
Mirtazapine is a highly efficacious noradrenergic and specific serotonergic antidepressant (NaSSA). During first-pass hepatic metabolism, it is extensively biotransformed into several metabolites, the most prominent being N-desmethylmirtazapine (nordesmethylmirtazapine). This active metabolite retains pharmacological activity and contributes up to 15% of the drug's overall pharmacodynamic profile[1].
For pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and toxicological screening, achieving high-fidelity quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. To mitigate matrix effects and ionization variability, the deployment of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard. This whitepaper provides a rigorous technical evaluation of N-desmethylmirtazapine-d4 , elucidating its structural rationale, physicochemical properties, and its mechanistic application in self-validating bioanalytical protocols.
Structural Rationale and Isotopic Integrity
The synthesis of N-desmethylmirtazapine-d4 involves the strategic incorporation of four deuterium atoms into the pyrazino/piperazine ring system. Its formal IUPAC designation is 1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4[2].
Causality of Isotopic Placement: The selection of the 3,3,4,4-positions (the ethylene bridge of the piperazine moiety) is a deliberate chemical design. Deuterating these specific carbon centers prevents isotopic scrambling or hydrogen/deuterium (H/D) exchange during sample extraction in harsh, aqueous biological matrices. Unlike labile protons attached to heteroatoms (e.g., N-H or O-H), carbon-bound deuteriums exhibit extreme kinetic stability. Furthermore, the +4 Da mass shift ensures that the natural isotopic envelope (M+2, M+3) of the unlabeled endogenous metabolite does not bleed into the internal standard's mass channel, completely eliminating quantitative cross-talk.
Physicochemical Properties
Understanding the physical properties of N-desmethylmirtazapine-d4 is critical for orchestrating optimal extraction recoveries and chromatographic retention. The compound is highly lipophilic and basic, possessing a pKa of approximately 7.1[1]. It is commercially available in both its free base and hydrochloride salt forms.
Table 1: Physicochemical and Structural Data
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 1188331-80-7[3] | 1188266-12-7[4] |
| Molecular Formula | C16H13D4N3 | C16H13D4N3·HCl |
| Molecular Weight | 255.35 g/mol [3] | 291.81 g/mol [2] |
| pKa | ~7.1 (Parent core)[1] | ~7.1 (Parent core)[1] |
| Solubility | Soluble in Methanol, slightly in DMSO | Soluble in Methanol, Aqueous buffers |
| Storage Conditions | -20°C, inert atmosphere | -20°C, inert atmosphere, desiccated |
Pharmacokinetics & Metabolic Pathway
Mirtazapine is metabolized in the liver primarily by the []. The N-demethylation pathway, driven by CYP3A4 and CYP1A2, yields the active N-desmethylmirtazapine. Competing pathways include 8-hydroxylation (CYP2D6, CYP1A2) and N-oxidation (CYP3A4).
Metabolic pathways of mirtazapine highlighting CYP450-mediated biotransformation.
Bioanalytical Protocol: LC-MS/MS Methodology
As a Senior Application Scientist, I mandate that every analytical workflow must operate as a self-validating system . By spiking N-desmethylmirtazapine-d4 into the raw sample at the very beginning of the protocol, any subsequent volumetric losses, extraction inefficiencies, or ion suppression events experienced by the target analyte are proportionally mirrored by the internal standard. The ratio of their responses remains constant, ensuring absolute quantitative trustworthiness.
Step 1: Liquid-Liquid Extraction (LLE)
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Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of N-desmethylmirtazapine-d4 working solution (100 ng/mL) to establish the self-validating baseline.
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pH Adjustment: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH).
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Causality: Adjusting the plasma to a pH > 9.0 ensures that the basic secondary amine of desmethylmirtazapine (pKa ~7.1) is fully deprotonated and un-ionized[1].
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Partitioning: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
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Causality: The un-ionized lipophilic drug readily partitions into the non-polar MTBE layer, achieving >85% recovery. Simultaneously, polar matrix proteins and phospholipids—notorious for causing MS ion suppression—are left behind in the aqueous waste.
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Reconstitution: Transfer the organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.
Step 2: Chromatographic Separation
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Injection: Inject 5 µL onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
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Gradient Elution: Utilize Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at 0.4 mL/min.
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Causality: The lipophilic tricyclic core drives strong retention on the C18 stationary phase. Formic acid acts as a volatile proton donor, forcing the analytes into their positively charged [M+H]+ state, which is an absolute prerequisite for efficient positive electrospray ionization (ESI+).
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Step 3: Mass Spectrometry (ESI-MS/MS)
Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.
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Causality of Transitions: In the collision cell, the protonated precursor ion of desmethylmirtazapine (m/z 252.2) undergoes fragmentation by losing the piperazine ring (loss of C3H7N , 57 Da), resulting in a highly stable tricyclic product ion at m/z 195.2[6]. For the D4-internal standard (precursor m/z 256.2), the loss of the deuterated piperazine ring yields the exact same undeuterated tricyclic product ion at m/z 195.2. Monitoring this specific transition ensures maximum selectivity and signal-to-noise ratio.
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Mirtazapine | 266.2 | 195.2 | 25 | Target Analyte |
| N-Desmethylmirtazapine | 252.2 | 195.2 | 25 | Target Metabolite[6] |
| N-Desmethylmirtazapine-d4 | 256.2 | 195.2 | 25 | Internal Standard |
Conclusion
The integration of N-desmethylmirtazapine-d4 into bioanalytical workflows provides an authoritative, self-correcting mechanism for therapeutic drug monitoring. By understanding the structural stability of its deuterium placement and exploiting its physicochemical traits during liquid-liquid extraction, scientists can orchestrate robust, high-throughput quantification of mirtazapine's active metabolite, ultimately driving safer and more personalized psychopharmacotherapy.
References
- ChemicalBook. "DesMethyl Mirtazapine-d4 Hydrochloride | 1188266-12-7". ChemicalBook.
- LGC Standards. "Desmethyl Mirtazapine-d4 | LGC Standards". LGC Standards.
- UCLM. "Introduction - RUIdeRA". University of Castilla-La Mancha (UCLM).
- BOC Sciences. "Mirtazapine: Definition, Mechanism of Action and Application". BOC Sciences.
- NIH / PMC. "Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method...". National Institutes of Health.
- Veeprho. "Mirtazapine EP Impurity D-D4 | CAS 1188266-12-7". Veeprho Pharmaceuticals.
Sources
- 1. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Desmethyl Mirtazapine-d4 | LGC Standards [lgcstandards.com]
- 4. DesMethyl Mirtazapine-d4 Hydrochloride | 1188266-12-7 [chemicalbook.com]
- 6. ruidera.uclm.es [ruidera.uclm.es]
